N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid

Description

Introduction and Research Significance

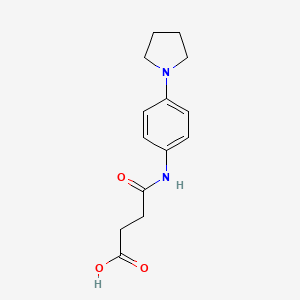

N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid is a synthetic compound characterized by the presence of a succinamic acid moiety linked to a 4-pyrrolidin-1-yl-phenyl group. The molecule’s chemical structure, as denoted by the SMILES string OC(=O)CCC(=O)Nc1ccc(cc1)N2CCCC2, reveals a conjugation of aromatic and heterocyclic elements, which are frequently encountered in biologically active molecules. The compound is primarily available as a research chemical, notably distributed by suppliers such as Sigma-Aldrich, and is typically utilized in early-phase discovery efforts. Its significance lies in its potential as a molecular scaffold for the development of new pharmacologically active agents, given the established roles of both succinamic acid derivatives and substituted anilines in medicinal chemistry.

The research importance of this compound is underscored by its structural features, which are reminiscent of known privileged scaffolds—molecular frameworks that are recurrently found in drugs with diverse biological activities. The presence of a pyrrolidine ring, a substituted phenyl group, and a succinamic acid backbone positions this compound as a candidate for scaffold-based drug design. Moreover, the compound’s accessibility through reputable chemical suppliers and its inclusion in collections of unique chemicals for early discovery research highlight its emerging relevance in the field. Despite this, publicly available data on its biological activity, synthetic methodologies, and structure-activity relationships remain limited, marking it as an underexplored yet promising entity in medicinal chemistry.

Historical Development and Discovery Context

The precise origins of this compound are not extensively documented in the scientific literature, a reflection of its status as an early discovery compound rather than a clinically established agent. However, the development of this molecule can be contextualized within the broader historical efforts to synthesize and study derivatives of succinamic acid and substituted anilines.

Succinamic acid derivatives have been investigated for decades due to their versatile chemical reactivity and biological potential. The introduction of aromatic amine substituents, particularly those bearing heterocyclic rings such as pyrrolidine, has been a recurring strategy to enhance pharmacological properties and to probe new biological targets. The synthesis of this compound likely evolved from established methodologies involving the amidation of succinic acid derivatives with appropriately substituted anilines, followed by functionalization to introduce the pyrrolidine ring at the para position of the phenyl group.

The commercial availability of this compound, as indicated by its product listings with chemical suppliers, suggests that its synthesis has been optimized to a degree sufficient for routine laboratory use. However, these suppliers also note that analytical data for this compound may not be routinely collected, and that responsibility for confirming identity and purity rests with the end user. This underscores the compound’s current status as a research tool rather than a validated pharmaceutical ingredient.

The historical context of this compound is thus intertwined with the broader narrative of synthetic organic chemistry’s pursuit of novel amide derivatives, particularly those combining aromatic and heterocyclic motifs. The lack of detailed historical accounts specific to this compound reflects both its novelty and the need for further research to elucidate its origins and developmental milestones.

Data Table: Key Chemical Properties

| Property | Value |

|---|---|

| Empirical Formula | C₁₄H₁₈N₂O₃ |

| Molecular Weight | 262.30 |

| SMILES | OC(=O)CCC(=O)Nc1ccc(cc1)N2CCCC2 |

| InChI | 1S/C14H18N2O3/c17-13(7-8-14(18)19)15-11-3-5-12(6-4-11)16-9-1-2-10-16/h3-6H,1-2,7-10H2,(H,15,17)(H,18,19) |

| InChI Key | SETQQTBFNOXQDC-UHFFFAOYSA-N |

| Storage Class Code | 13 - Non Combustible Solids |

| PubChem Substance ID | 329779333 |

| MDL Number | MFCD03724404 |

Table 1. Key chemical properties of this compound.

Position Within Medicinal Chemistry Research

Within the domain of medicinal chemistry, this compound occupies a position of growing interest, primarily as a representative of hybrid molecules that integrate aromatic and heterocyclic features. The succinamic acid core is a privileged motif for the modulation of physicochemical properties such as solubility and hydrogen bonding capacity, both of which are critical for drug-likeness and bioavailability. The addition of a 4-pyrrolidin-1-yl-phenyl substituent further enriches the molecular architecture, introducing elements known to interact favorably with a variety of biological targets.

Medicinal chemistry has long leveraged the structural diversity of amide derivatives to explore new pharmacological spaces. Succinamic acid derivatives, in particular, have been studied for their potential as enzyme inhibitors, receptor modulators, and scaffolds for the attachment of pharmacophores. The incorporation of a pyrrolidine ring, a structural element found in numerous bioactive compounds, is known to enhance binding affinity and metabolic stability by mimicking natural substrates or by providing conformational rigidity.

The position of this compound in medicinal chemistry is further reinforced by its inclusion in collections of unique chemicals curated for early discovery research. These collections are designed to provide researchers with access to structurally novel compounds that may serve as starting points for the identification of new lead compounds. The compound’s molecular features align with current strategies in medicinal chemistry that prioritize scaffold diversity and the exploration of underrepresented chemical space.

Despite its promising structural attributes, the compound remains underexplored in terms of reported biological activities, target engagement, and structure-activity relationships. This gap highlights the need for systematic investigation to determine its potential as a lead compound or as a building block for the synthesis of more complex analogues.

Data Table: Structural Features Relevant to Medicinal Chemistry

| Structural Feature | Medicinal Chemistry Relevance |

|---|---|

| Succinamic acid backbone | Modulates solubility, enables hydrogen bonding |

| 4-Pyrrolidin-1-yl-phenyl | Enhances binding affinity, introduces rigidity |

| Amide linkage | Facilitates synthetic modifications |

| Aromatic-heterocyclic fusion | Expands chemical diversity, potential for target specificity |

Table 2. Structural features of this compound and their relevance in medicinal chemistry.

Relevance to Privileged Scaffolds in Drug Discovery

The concept of privileged scaffolds is central to modern drug discovery, referring to molecular frameworks that are capable of binding to multiple types of biological targets with high affinity. These scaffolds are often used as starting points for the design of new drugs, given their proven track record of yielding bioactive compounds across diverse therapeutic areas.

This compound embodies several characteristics of privileged scaffolds. The succinamic acid moiety is a derivative of succinic acid, a dicarboxylic acid that serves as a key intermediate in metabolic pathways and is frequently incorporated into drug molecules to improve pharmacokinetic properties. The 4-pyrrolidin-1-yl-phenyl group introduces both aromatic and heterocyclic elements, which are recognized as privileged motifs due to their prevalence in clinically successful drugs.

The relevance of this compound to privileged scaffold-based drug discovery is further supported by its structural similarity to known bioactive molecules. For example, the pyrrolidine ring is present in numerous pharmaceuticals, including antipsychotics, antivirals, and enzyme inhibitors. The amide linkage, connecting the succinamic acid and substituted phenyl groups, is a versatile functional group that can be readily modified to optimize biological activity.

In the context of scaffold hopping—a strategy used to identify new chemical entities by replacing one privileged scaffold with another while retaining biological activity—this compound offers a promising template. Its unique combination of functional groups and conformational flexibility make it an attractive candidate for further derivatization and biological evaluation.

Data Table: Comparison with Established Privileged Scaffolds

| Scaffold Type | Key Features | Representative Drugs | Structural Overlap with this compound |

|---|---|---|---|

| Succinamic acid derivatives | Dicarboxylic acid backbone | Emoxipine, Mexidol | Yes (succinamic acid core) |

| Pyrrolidine-containing compounds | Heterocyclic ring, basic nitrogen | Risperidone, Indinavir | Yes (pyrrolidine ring) |

| Aromatic amide derivatives | Aromatic ring, amide linkage | Paracetamol, Lidocaine | Yes (amide linkage, aromatic ring) |

Table 3. Comparison of this compound with established privileged scaffolds in drug discovery.

Current Research Landscape and Knowledge Gaps

The current research landscape for this compound is characterized by its status as a compound of interest in early-stage discovery, with limited published data on its biological activities, synthetic methodologies, and structure-activity relationships. The compound is commercially available from major suppliers, indicating that it is accessible for research purposes, yet there is a notable paucity of peer-reviewed studies detailing its pharmacological properties or therapeutic potential.

Existing literature on related compounds, such as succinamic acid derivatives and substituted anilines, provides a foundation for hypothesizing potential biological activities. For example, derivatives of succinic acid have been shown to possess neuroprotective, antihypoxic, and nootropic effects, as exemplified by drugs like emoxipine and mexidol. Similarly, pyrrolidine-containing aromatic amides have demonstrated activity across a range of targets, including neurotransmitter receptors and enzymes. However, direct studies on this compound remain scarce, and its specific interactions with biological targets have yet to be elucidated.

A significant knowledge gap exists in the area of synthetic optimization and functionalization of this compound. While general methods for the synthesis of amide derivatives are well established, tailored approaches for the selective modification of the pyrrolidine and succinamic acid moieties could yield analogues with enhanced activity or selectivity. Additionally, the lack of systematic structure-activity relationship studies impedes the rational design of derivatives with improved pharmacological profiles.

Another area requiring further investigation is the compound’s physicochemical properties, such as solubility, stability, and permeability, which are critical determinants of drug-likeness. The absence of comprehensive analytical data, as noted by suppliers, underscores the need for rigorous characterization to support future research efforts.

Data Table: Research Landscape Overview

| Aspect | Current Status | Knowledge Gap |

|---|---|---|

| Commercial availability | Readily available for research | Limited analytical data |

| Synthetic methodologies | General amide synthesis applicable | Tailored functionalization needed |

| Biological activity | Hypothesized based on related compounds | Direct studies lacking |

| Structure-activity relationships | Not reported | Systematic evaluation required |

| Physicochemical properties | Basic data available (formula, weight) | Detailed analysis needed |

Properties

IUPAC Name |

4-oxo-4-(4-pyrrolidin-1-ylanilino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13(7-8-14(18)19)15-11-3-5-12(6-4-11)16-9-1-2-10-16/h3-6H,1-2,7-10H2,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETQQTBFNOXQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid typically involves the reaction of 4-pyrrolidin-1-yl-benzaldehyde with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form N-oxide derivatives under mild oxidizing conditions. This reaction is facilitated by reagents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in aprotic solvents like dichloromethane.

| Reaction Conditions | Products | Key Characteristics |

|---|---|---|

| 10% H₂O₂, RT, 12 hrs | N-Oxide derivative | Enhanced polarity; potential for improved bioavailability |

This transformation modifies the electronic profile of the pyrrolidine ring, influencing its binding affinity in biological systems .

Hydrolysis Reactions

The succinamic acid moiety is susceptible to hydrolysis under acidic or basic conditions, yielding distinct products:

The amide bond cleavage is critical for prodrug activation or metabolite formation in pharmacokinetic studies .

Cyclization Reactions

Under dehydrating conditions, the succinamic acid moiety undergoes intramolecular cyclization to form succinimide derivatives. This reaction is catalyzed by agents like hexamethyldisilazane (HMDS) in benzene at 70°C :

Reaction Pathway :

-

Activation of the carboxylic acid group via silylation.

-

Nucleophilic attack by the adjacent amide nitrogen, forming a five-membered ring.

Product :

-

Succinimide derivative : Exhibits enhanced rigidity and potential for π-stacking interactions in biological targets .

Coupling Reactions

The aromatic amine group participates in coupling reactions with electrophilic partners. For example:

| Reagent | Product | Application |

|---|---|---|

| Acyl chlorides | N-Acylated derivatives | Improved lipophilicity for CNS penetration |

| Sulfonyl chlorides | Sulfonamide analogs | Enhanced metabolic stability |

These reactions are typically conducted in anhydrous tetrahydrofuran (THF) with triethylamine as a base .

Reductive Alkylation

The tertiary amine in the pyrrolidine ring can undergo reductive alkylation with aldehydes or ketones in the presence of sodium cyanoborohydride (NaBH₃CN):

Mechanism :

-

Formation of an iminium ion intermediate.

-

Reduction to a secondary amine.

Example : Reaction with formaldehyde yields N-methylpyrrolidine derivatives, modulating steric and electronic properties .

Biological Interactions

While not a classical chemical reaction, the compound’s interaction with biological targets involves:

-

Hydrogen bonding : Between the amide carbonyl and enzyme active sites.

-

Van der Waals interactions : Via the pyrrolidine ring and aromatic system .

These interactions underpin its anticonvulsant and antinociceptive activities reported in mouse models .

Structural and Reactivity Insights

Key structural features influencing reactivity:

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid exhibit anticonvulsant properties. In studies involving animal models, compounds similar to this structure demonstrated protective effects against seizures in various tests, such as the maximal electroshock test (MES) and the subcutaneous pentylenetetrazol (scPTZ) test. For instance, specific derivatives showed a significant reduction in seizure duration and frequency, suggesting their potential as therapeutic agents for epilepsy .

Antinociceptive Effects

The compound has also been evaluated for its analgesic properties. In formalin tests, certain derivatives resulted in a marked decrease in pain response, indicating their effectiveness in pain management. The results showed a dose-dependent response, with higher doses yielding better analgesic effects .

Neuroprotective Potential

Studies have highlighted the neuroprotective effects of this compound derivatives against neurodegenerative conditions. These compounds are thought to interact with neurokinin receptors, which are implicated in various neurological disorders, thus presenting a pathway for developing treatments for conditions like Alzheimer's disease and multiple sclerosis .

Synthetic Routes

This compound can be synthesized through several methods, including:

- Coupling Reactions : Utilizing coupling agents to link the pyrrolidine and phenyl groups to the succinamic acid moiety.

- Functional Group Modifications : Employing reactions such as oxidation and reduction to modify the functional groups for desired properties .

Reaction Mechanisms

The compound can undergo various chemical reactions:

- Oxidation : This may yield ketone or carboxylic acid derivatives.

- Reduction : This can lead to alcohol or amine derivatives.

These reactions are crucial for developing new compounds with enhanced biological activities or material properties .

Material Science

This compound is explored for its potential in creating new materials with specific properties. Its ability to act as a building block in polymer synthesis allows for the development of advanced materials used in coatings, adhesives, and composites .

Pharmaceutical Development

In pharmaceuticals, this compound is being investigated for its role as an intermediate in synthesizing more complex drug molecules, particularly those targeting neurological disorders and pain management therapies .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Succinamic Acid Derivatives

Structural Analogues and Substituent Effects

The biological and chemical properties of succinamic acid derivatives are highly dependent on the substituents attached to the phenyl ring and the amide/acid functional groups. Below is a comparative analysis:

Crystallographic and Conformational Analysis

- Hydrogen Bonding : The pyrrolidine nitrogen in this compound may participate in intramolecular hydrogen bonding with the amide N–H group, a feature absent in chloro- or nitro-substituted analogues. In contrast, N-(3-chlorophenyl)succinamic acid forms intermolecular N–H⋯O chains , while the nitro-substituted derivative exhibits intramolecular N–H⋯O(nitro) bonds .

- Dihedral Angles : The dihedral angle between the phenyl ring and amide group in the pyrrolidine derivative remains unreported but is expected to differ from the 36.1° observed in N-(4-methyl-2-nitrophenyl)-succinamic acid due to steric effects of the pyrrolidine ring .

Biological Activity

N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a phenyl group and a succinamic acid moiety. This unique structure allows for diverse chemical reactivity and biological interactions, making it a valuable candidate in drug discovery.

The mechanism of action of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Interaction : The compound has been investigated as a potential ligand in receptor studies, suggesting its role in modulating receptor activity and downstream signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biological processes, potentially impacting pathways related to pain and inflammation .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of derivatives related to this compound. For instance, related compounds have shown effectiveness in seizure models such as the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) test. These studies indicate that modifications to the compound can enhance its anticonvulsant properties .

Analgesic Effects

The compound has also been evaluated for its analgesic effects. In formalin-induced pain models, it demonstrated significant antinociceptive activity, particularly in the second phase of the test, which is associated with inflammatory pain mechanisms. The effective doses (ED50) observed were comparable to those of established analgesics .

Table 1: Summary of Biological Activities

| Activity Type | Model Used | Effective Dose (ED50) | Reference |

|---|---|---|---|

| Anticonvulsant | MES Test | 21.5 mg/kg | |

| Analgesic | Formalin Test | 98.9 mg/kg | |

| Receptor Binding | uPAR Inhibition Assay | K_i 6 - 63 μM |

Case Study: Anticonvulsant Activity

In a study assessing various pyrrolidine derivatives, this compound exhibited notable anticonvulsant activity. The research indicated that compounds with electron-withdrawing groups on the phenyl ring enhanced efficacy against seizures compared to their counterparts .

Case Study: Analgesic Activity

In another investigation involving formalin-induced pain models, the compound was effective at reducing nociceptive responses across both phases of the test. The results suggest that structural modifications can significantly influence analgesic potency, with some derivatives outperforming traditional analgesics like NSAIDs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a pyrrolidine-substituted aniline with succinic anhydride. Key steps include refluxing in a polar aprotic solvent (e.g., DMF) under inert atmosphere, followed by purification via recrystallization or column chromatography using silica gel and ethyl acetate/hexane gradients. Optimization focuses on catalyst selection (e.g., DMAP for acyl activation), temperature control (60–80°C), and stoichiometric ratios to minimize byproducts .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the 3D structure. Crystallize the compound in a solvent like DMSO/water, and collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refinement via SHELXL (R-factor < 0.05) confirms bond lengths, angles, and hydrogen-bonding networks. Complementary techniques include FT-IR for functional group analysis (amide C=O stretch at ~1650 cm⁻¹) and NMR for proton environment mapping (e.g., pyrrolidine NH at δ ~2.5 ppm in DMSO-d₆) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, lab coat, goggles) and conduct reactions in a fume hood. Avoid skin contact due to potential irritancy. Waste disposal requires segregation of organic residues and neutralization before disposal via certified hazardous waste services. Storage conditions: 4°C in airtight containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can structural data contradictions (e.g., crystallographic vs. computational models) be resolved for this compound?

- Methodology : Compare experimental SCXRD data (e.g., torsion angles between pyrrolidine and phenyl groups) with DFT-optimized geometries (B3LYP/6-31G* level). Discrepancies may arise from crystal packing effects (e.g., N–H⋯O hydrogen bonds stabilizing specific conformers). Validate via Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What strategies improve the compound’s selectivity in biological target binding?

- Methodology : Modify the pyrrolidine ring (e.g., introduce substituents at C3/C4) to enhance steric complementarity with target enzymes. Use molecular docking (AutoDock Vina) to predict binding affinities toward receptors like COX-2. Validate via SPR assays (KD measurements) and compare with analogs (e.g., piperidine derivatives) .

Q. How can hydrogen-bonding networks in crystal structures inform solubility and stability predictions?

- Methodology : Analyze SCXRD data (e.g., O–H⋯O and N–H⋯O interactions) to identify supramolecular motifs (chains, dimers). Solubility correlates with lattice energy: strong H-bonding (e.g., carboxyl dimerization) reduces solubility in nonpolar solvents. Use Hansen solubility parameters to design co-crystals for enhanced bioavailability .

Q. What are the challenges in refining twinned or low-resolution crystallographic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.